3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine
CAS No.: 1227581-79-4
VCID: VC3028336
Molecular Formula: C6H5F3N2O
Molecular Weight: 178.11 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a trifluoromethyl group, an amino group, and a hydroxyl group attached to the pyridine ring, making it a versatile building block for various applications. Below, we explore its chemical properties, synthesis, applications, and relevance in research. SynthesisThe synthesis of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine typically involves multi-step reactions starting with pyridine derivatives. Common strategies include:
These steps may involve catalysts such as palladium or copper to ensure regioselectivity and high yields. Applications3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is widely used in various fields due to its functional versatility:
Research FindingsRecent studies highlight the importance of trifluoromethyl-substituted heterocycles in biological applications:
|
---|---|
CAS No. | 1227581-79-4 |
Product Name | 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine |
Molecular Formula | C6H5F3N2O |
Molecular Weight | 178.11 g/mol |
IUPAC Name | 3-amino-2-(trifluoromethyl)-1H-pyridin-4-one |
Standard InChI | InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(10)3(12)1-2-11-5/h1-2H,10H2,(H,11,12) |
Standard InChIKey | UJLBWQRMWAZISG-UHFFFAOYSA-N |
SMILES | C1=CNC(=C(C1=O)N)C(F)(F)F |
Canonical SMILES | C1=CNC(=C(C1=O)N)C(F)(F)F |
PubChem Compound | 118703964 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume